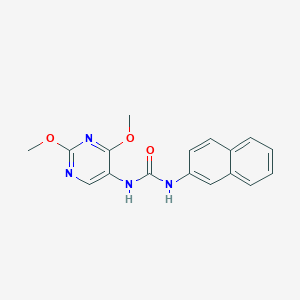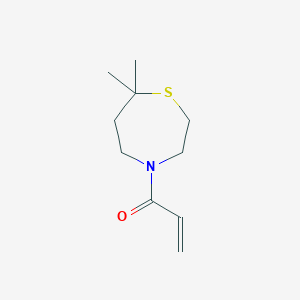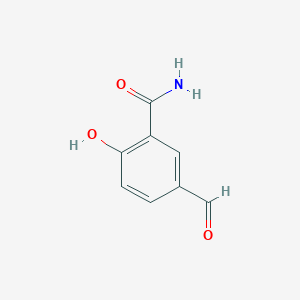
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H31N3O and its molecular weight is 365.521. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
A study on the novel synthesis of substituted 1-benzyloctahydroisoquinolines highlighted an acid-catalyzed cyclization process. This method provided access to compounds that could serve as model structures for further chemical modification, potentially including the synthesis of compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide (Meuzelaar et al., 1998).
Biological Activity and Applications
Research on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents revealed that specific heterocyclic analogs exhibited potent in vitro activities, suggesting the relevance of such structural frameworks for therapeutic applications (Norman et al., 1996). Similarly, the discovery of a novel class of negative allosteric modulator of the dopamine D2 receptor emphasized the importance of the structural motif found in compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide for the development of new therapeutic agents (Mistry et al., 2015).
Potential Anticancer and Antibacterial Properties
Another area of research explored the synthesis, antibacterial, and anticancer evaluation of new 2-chloro-3-hetarylquinolines. This study demonstrated the potential of structurally complex quinolines for significant antibacterial and anticancer activities, suggesting a similar potential for compounds with related structures (Bondock & Gieman, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, thereby preventing the effects of androgens. This can lead to a decrease in the expression of genes that are regulated by the androgen receptor.
Biochemical Pathways
The compound’s action on the androgen receptor affects the androgen signaling pathway . This pathway is involved in a wide variety of biological processes, including the growth and development of the prostate gland, and the growth and survival of prostate cancer cells. By acting as an antagonist, the compound can inhibit the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor .
Pharmacokinetics
The compound is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The compound effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express the androgen receptor . This suggests that it could potentially be used as a therapeutic agent in the treatment of prostate cancer.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h5-8,11-12,14,19,22H,2-4,9-10,13,15-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWJTIHYAFKZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
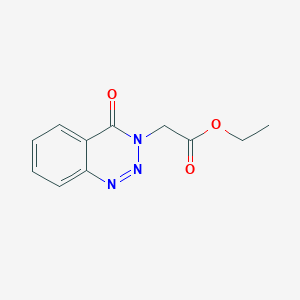

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
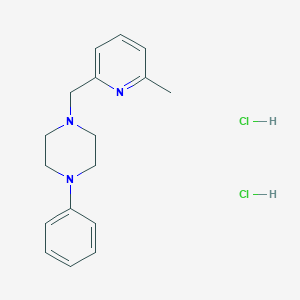
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
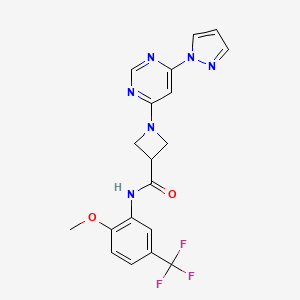
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
